BenchChemオンラインストアへようこそ!

PGF2beta

Bronchial Pharmacology Smooth Muscle Reactivity Asthma Research

Choose PGF2β (CAS 4510-16-1) for its unique bronchodilating profile and FP receptor antagonism, contrasting with PGF2α's bronchoconstriction. Ideal for pulmonary research, mucin release assays, and lipidomics standardization. High purity ensures reproducible, application-specific results.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 4510-16-1
Cat. No. B031934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGF2beta
CAS4510-16-1
SynonymsPGF2beta
prostaglandin F2beta
prostaglandin F2beta, (5Z,8beta,9beta,11alpha,12alpha,13E,15S)-isomer
prostaglandin F2beta, (5Z,9beta,11beta,13E,15R)-isomer
prostaglandin F2beta, (5Z,9beta,11beta,13E,15S)-isome
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
InChIKeyPXGPLTODNUVGFL-JZFBHDEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Prostaglandin F2β (PGF2β) CAS 4510-16-1: 9β-Hydroxy Epimer for Bronchial and Cardiovascular Research


Prostaglandin F2β (PGF2β, CAS 4510-16-1), also known as (5R)-Dinoprost or 9β,11α-PGF2, is the 9β-hydroxy stereoisomer of Prostaglandin F2α (PGF2α) [1]. This endogenous eicosanoid metabolite, generated via arachidonic acid cyclooxygenase pathways , is characterized by its distinct 9β-hydroxy configuration on the cyclopentane ring [1]. In contrast to its 9α-epimer, PGF2β exhibits a unique pharmacological fingerprint, notably functioning as a bronchodilator and exhibiting negative chronotropic activity, which underpins its specialized utility as a comparative tool in prostaglandin receptor pharmacology and physiological studies .

Why PGF2β (CAS 4510-16-1) Cannot Be Substituted with Its 9α-Epimer PGF2α


The structural inversion of a single hydroxyl group from the α- to β- configuration at the C-9 position fundamentally alters the compound's interaction with biological systems [1]. This stereochemical difference results in diametrically opposite pharmacological effects across several tissue types [2]. For instance, while PGF2α acts as a potent bronchoconstrictor and vasoconstrictor, PGF2β relaxes bronchial smooth muscle and reduces vascular resistance [2]. Furthermore, the 9β-hydroxy configuration renders PGF2β resistant to metabolism by 9-hydroxydehydrogenase, a key enzyme that inactivates PGF2α, thus impacting its biological half-life and the nature of its activity in certain ex vivo and in vivo models . Therefore, for studies investigating prostaglandin receptor pharmacology, airway reactivity, or cardiovascular function, substituting PGF2β with PGF2α would not only yield different results but could produce effects that are functionally antagonistic to the intended experimental condition.

Quantitative Pharmacological Differentiation of PGF2β (CAS 4510-16-1) from PGF2α and Related Analogs


Opposing Activity on Isolated Airway Tissue: PGF2β Causes Relaxation vs. PGF2α Contraction

In a direct head-to-head comparison using isolated guinea-pig tracheal spirals, PGF2α and PGF2β produced functionally opposite effects [1]. PGF2β caused relaxation of the tissue, whereas its stereoisomer, PGF2α, induced contraction. This qualitative, opposing activity is a critical differentiator for any study focused on airway mechanics or prostaglandin receptor function.

Bronchial Pharmacology Smooth Muscle Reactivity Asthma Research

Opposing Effects on Vascular Resistance: PGF2β Reduces While PGF2α Constricts

A direct head-to-head comparison revealed contrasting vascular activities for the two epimers [1]. Intra-arterial injection of PGF2β into the femoral artery of anesthetized dogs resulted in a reduction of vascular resistance. In stark contrast, PGF2α administered via the same route caused constriction of this vascular bed. This demonstrates a clear, opposing functional outcome in a major circulatory pathway.

Cardiovascular Pharmacology Vascular Biology Blood Pressure Regulation

Opposing Hemodynamic Effects In Vivo: PGF2β Reduces Blood Pressure While PGF2α Shows Mixed or Hypertensive Response

Intravenous administration of the two epimers in anesthetized dogs and cats yielded contrasting systemic hemodynamic profiles [1]. PGF2β consistently reduced blood pressure and increased the force of myocardial contraction. In comparison, PGF2α produced a variable response, often elevating blood pressure in some animals after an initial, transient fall. This demonstrates a clear and quantifiably different in vivo cardiovascular outcome.

Systemic Hemodynamics In Vivo Cardiovascular Models Prostanoid Research

Differential Metabolism by 9-Hydroxydehydrogenase: PGF2β is Resistant While PGF2α is a Substrate

The stereochemical difference between PGF2β and PGF2α directly impacts their susceptibility to enzymatic degradation by 9-hydroxydehydrogenase, a key metabolic enzyme found in tissues such as rabbit kidney, stomach, and ileum . While the enzyme readily oxidizes the 9-alpha hydroxyl group of PGF2α and PGF1α, it does not metabolize the 9-beta hydroxyl group of PGF2β. This metabolic resistance is a key differentiator affecting the compound's stability and duration of action in ex vivo tissue preparations and in vivo models.

Prostaglandin Metabolism Enzymology Pharmacokinetics

Differential Induction of Mucin Release: PGF2β Causes Dose-Dependent Release of Hexose-Containing Mucin

PGF2β exhibits a specific and dose-dependent biological effect in ex vivo gastric tissue models that distinguishes it from other agents. In studies using rat stomach, PGF2β induced a dose-dependent release of hexose-containing mucin . Notably, it had no effect on the release of sialic acid-containing glycoproteins. This selective secretory profile can serve as a baseline or point of comparison for novel gastroprotective or mucin-regulating compounds.

Gastrointestinal Physiology Mucosal Protection Cytoprotection

Primary Research and Industrial Application Scenarios for PGF2β (CAS 4510-16-1)


Differentiating Prostanoid Receptor Pharmacology in Airway Tissue

PGF2β serves as a critical negative control and comparative agent for PGF2α in studies of bronchial smooth muscle reactivity [1]. Its ability to cause relaxation, directly opposite to the contractile effect of PGF2α, allows researchers to confirm the functional integrity of tissue preparations and dissect the specific receptor pathways (e.g., FP, EP, TP) involved in prostaglandin-mediated airway responses. It is an essential component of compound libraries for asthma and COPD research.

Investigating Hemodynamic and Vascular Function in Cardiovascular Models

For in vivo and ex vivo cardiovascular research, PGF2β provides a unique tool to study vasodilation and systemic hypotension [1]. Its contrasting effects on blood pressure and vascular resistance, compared to the vasoconstrictor PGF2α, make it invaluable for mapping prostanoid receptor function in different vascular beds (e.g., femoral, pulmonary) and for validating animal models of hypertension or vascular reactivity.

Probing Prostaglandin Metabolic Pathways and Enzyme Specificity

The resistance of PGF2β to metabolism by 9-hydroxydehydrogenase makes it a specific probe for this enzymatic pathway . Researchers can use PGF2β to study the tissue distribution and functional role of this enzyme by comparing its activity and stability against the readily metabolized PGF2α. This is particularly relevant in renal and gastrointestinal physiology research.

Establishing a Baseline for Mucin Secretion Studies

In studies focused on gastric mucosal protection and mucin glycoprotein secretion, PGF2β provides a well-characterized, dose-dependent stimulator of hexose-containing mucin release . It can be used as a positive control or comparative standard when screening new chemical entities for their effects on specific components of the gastric mucus layer, facilitating research into ulcerative and inflammatory bowel diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PGF2beta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.